REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[CH3:12][C:13]([CH3:15])=[O:14]>C(OCC)C>[S:8]1[CH:9]=[CH:10][N:11]=[C:7]1[C:13]([OH:14])([CH3:15])[CH3:12]
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Name
|
|
Quantity
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160 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC=1SC=CN1
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with saturated aqueous ammonium chloride solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by chromatography on silica gel (20% ethyl acetate/hexanes)
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
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S1C(=NC=C1)C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |